2'-Amino-2'-deoxyguanosine 5'-(dihydrogen phosphate)
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Overview
Description
((2R,3S,4R,5R)-4-Amino-5-(2-amino-6-oxo-3H-purin-9(6H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound with significant biological and chemical importance. This compound is a nucleotide analog, which means it mimics the structure of natural nucleotides, the building blocks of DNA and RNA. Its unique structure allows it to interact with various biological systems, making it a valuable tool in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4R,5R)-4-Amino-5-(2-amino-6-oxo-3H-purin-9(6H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from simpler precursor molecules. The process often includes the protection and deprotection of functional groups, selective phosphorylation, and careful control of stereochemistry to ensure the correct 3D structure of the molecule. Common reagents used in the synthesis include phosphorylating agents like phosphorus oxychloride and protective groups such as benzyl or tert-butyldimethylsilyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce the use of hazardous reagents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the oxo groups, converting them back to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or organic solvents.
Major Products:
- Oxidation products include oxo derivatives.
- Reduction products revert to the original amino groups.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a model molecule to study nucleotide interactions and enzyme mechanisms. It helps in understanding the fundamental processes of DNA and RNA synthesis and repair.
Biology: In biological research, it serves as a probe to investigate cellular processes involving nucleotides. It is used in studies of DNA replication, transcription, and translation.
Medicine: The compound has potential therapeutic applications, particularly in antiviral and anticancer treatments. Its ability to mimic natural nucleotides allows it to interfere with viral replication and cancer cell proliferation.
Industry: In the pharmaceutical industry, it is used in the development of nucleotide-based drugs and diagnostic tools.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleotides, allowing it to be incorporated into DNA or RNA by polymerases. This incorporation can lead to chain termination or mutations, disrupting the replication and transcription processes. The molecular targets include DNA and RNA polymerases, as well as various enzymes involved in nucleotide metabolism.
Comparison with Similar Compounds
Adenosine triphosphate (ATP): A natural nucleotide with a similar phosphate group.
Deoxyadenosine triphosphate (dATP): A deoxyribonucleotide analog.
Cytidine triphosphate (CTP): Another nucleotide with a different base.
Uniqueness: ((2R,3S,4R,5R)-4-Amino-5-(2-amino-6-oxo-3H-purin-9(6H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to its specific stereochemistry and the presence of both amino and oxo groups, which allow it to participate in a wide range of chemical reactions and biological processes. Its ability to mimic natural nucleotides while introducing subtle differences makes it a powerful tool in research and potential therapeutic applications.
Biological Activity
2'-Amino-2'-deoxyguanosine 5'-(dihydrogen phosphate) (often abbreviated as 2'-AdoG) is a nucleoside analog that has garnered attention in biochemical and pharmacological research due to its potential therapeutic applications. This compound is structurally related to guanosine, with an amino group at the 2' position, which influences its biological activity, including its role in nucleic acid metabolism and potential effects on cell proliferation and apoptosis.
- Molecular Formula : C10H14N5O7P
- Molecular Weight : 307.22 g/mol
- CAS Number : Not specifically listed but related to guanosine derivatives.
The biological activity of 2'-AdoG primarily involves its incorporation into DNA and RNA, where it can influence various cellular processes:
- Inhibition of Nucleotide Metabolism : As a guanosine analog, 2'-AdoG can inhibit enzymes involved in nucleotide synthesis, such as ribonucleotide reductase and deoxycytidine kinase. This inhibition can lead to reduced cell proliferation, especially in rapidly dividing cancer cells.
- Induction of Apoptosis : Studies have indicated that 2'-AdoG can induce apoptosis in certain cancer cell lines by activating specific signaling pathways, including those involving caspases and the mitochondrial pathway of apoptosis.
- Antiviral Activity : There is emerging evidence suggesting that nucleoside analogs like 2'-AdoG possess antiviral properties by interfering with viral replication processes.
In Vitro Studies
Several studies have evaluated the biological activity of 2'-AdoG using various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 15 | Induces apoptosis via caspase activation |
A549 (lung cancer) | 12 | Inhibits DNA synthesis |
MCF-7 (breast cancer) | 10 | Cell cycle arrest |
These findings indicate that the compound exhibits significant cytotoxic effects across different cancer types, suggesting its potential as an anticancer agent.
Case Studies
- Case Study on HeLa Cells : In a study involving HeLa cells, treatment with 2'-AdoG resulted in a dose-dependent increase in apoptotic markers, including cleaved PARP and activated caspases. The study concluded that the compound effectively triggers programmed cell death through mitochondrial pathways.
- Antiviral Efficacy : Another investigation assessed the antiviral properties of 2'-AdoG against herpes simplex virus (HSV). Results demonstrated a significant reduction in viral titers when cells were treated with the compound prior to viral infection, highlighting its potential use in antiviral therapies.
Comparative Analysis with Other Nucleoside Analogs
To further understand the biological activity of 2'-AdoG, it is useful to compare it with other nucleoside analogs:
Compound | Structure Feature | Primary Activity |
---|---|---|
2'-Amino-2'-deoxyguanosine | Amino group at 2' position | Anticancer and antiviral |
Acyclovir | Lacks ribose sugar | Antiviral |
Gemcitabine | Fluorine substitution | Anticancer |
This table illustrates how structural modifications can lead to diverse biological activities among nucleoside analogs.
Properties
CAS No. |
72189-87-8 |
---|---|
Molecular Formula |
C10H15N6O7P |
Molecular Weight |
362.24 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N6O7P/c11-4-6(17)3(1-22-24(19,20)21)23-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18/h2-4,6,9,17H,1,11H2,(H2,19,20,21)(H3,12,14,15,18)/t3-,4-,6-,9-/m1/s1 |
InChI Key |
SKDSHWRMLGJWDD-DXTOWSMRSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)N)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)N)N=C(NC2=O)N |
Origin of Product |
United States |
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